1,2,3-Benzoxadithiole 2-oxide

Description

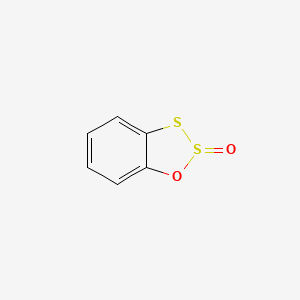

Structure

2D Structure

3D Structure

Properties

CAS No. |

77825-98-0 |

|---|---|

Molecular Formula |

C6H4O2S2 |

Molecular Weight |

172.2 g/mol |

IUPAC Name |

1,2λ4,3-benzoxadithiole 2-oxide |

InChI |

InChI=1S/C6H4O2S2/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H |

InChI Key |

UPOJGBFMHWVGSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OS(=O)S2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Benzoxadithiole 2 Oxide

Historical Synthetic Routes to 1,2,3-Benzoxadithiole 2-oxide

The initial preparation of this compound was documented in a study focused on its gas-phase pyrolysis. mdpi.com This early synthetic method involved the use of pyridine (B92270) and the highly toxic and volatile solvent carbon disulfide, with the addition of carbon tetrachloride. mdpi.com While this route was effective for producing the compound for pyrolytic studies, the hazardous nature of the solvents makes it less than ideal for general laboratory synthesis. mdpi.com

Optimized Synthetic Protocols and Reaction Conditions for this compound

A significantly improved and safer synthetic protocol for this compound has been developed, which avoids the use of highly toxic reagents. mdpi.com This optimized method involves the reaction of 2-mercaptophenol (B73258) with thionyl chloride in toluene (B28343). mdpi.com

The synthesis begins with the dropwise addition of thionyl chloride to a solution of 2-mercaptophenol in toluene at room temperature. The reaction is initially exothermic, accompanied by the evolution of hydrogen chloride gas and the formation of a white precipitate. mdpi.com To ensure the reaction goes to completion, the mixture is heated to reflux for approximately three hours, which results in the dissolution of the solid and further release of hydrogen chloride. mdpi.com After the reflux period, the solvent is removed by evaporation to yield the crude product as a yellow liquid. mdpi.com

Table 1: Optimized Synthesis Parameters

| Reactants | Solvent | Temperature | Duration | Key Observations |

|---|---|---|---|---|

| 2-Mercaptophenol, Thionyl chloride | Toluene | Room temperature initially, then reflux | 3 hours | Exothermic reaction, evolution of HCl gas, transient white solid. mdpi.com |

Characterization of Intermediates in the Synthesis of this compound

The direct characterization of intermediates in the synthesis of this compound is not extensively detailed in the scientific literature. However, visual observations during the optimized synthesis suggest a multi-step process. The formation of a white solid upon the initial mixing of 2-mercaptophenol and thionyl chloride at room temperature points to the generation of a transient intermediate. mdpi.com It is proposed that the more nucleophilic thiol group of 2-mercaptophenol attacks the thionyl chloride first. mdpi.com This solid intermediate dissolves upon heating, indicating its conversion to the final, stable cyclic product. mdpi.com

Purification Techniques and Strategies for this compound

The purification of the crude this compound product requires specific techniques due to its chemical properties. The compound is susceptible to hydrolysis, which makes standard purification methods like silica (B1680970) gel chromatography unsuitable. mdpi.com

The most effective reported method for purification is Kugelrohr distillation under reduced pressure. mdpi.com This technique allows for the separation of the volatile product from non-volatile impurities and polymeric residues. mdpi.com However, it is noted that some thermal decomposition occurs during distillation, leading to the evolution of sulfur dioxide. mdpi.com The process yields the final product as a yellow liquid, which crystallizes into yellow crystals upon cooling. mdpi.com

Table 2: Purification Strategy and Outcome

| Purification Method | Key Parameters | Result |

|---|---|---|

| Kugelrohr Distillation | Reduced pressure (15 Torr), Oven Temperature 150–180 °C | Pure yellow liquid that crystallizes upon cooling. mdpi.com |

| Column Chromatography | Not applicable | Prone to hydrolysis on silica gel. mdpi.com |

Structural Elucidation and Conformational Analysis of 1,2,3 Benzoxadithiole 2 Oxide

X-ray Crystallographic Studies of 1,2,3-Benzoxadithiole 2-oxide

X-ray crystallography has served as the primary analytical tool for the unambiguous structural characterization of this compound in the solid state. These studies have revealed a well-defined bicyclic structure with specific conformational and stereochemical features.

The molecular structure consists of a planar benzene (B151609) ring fused to a non-planar five-membered 1-oxa-2,3-dithiole ring. The analysis yields precise measurements of bond lengths and angles, which are characteristic of the functional groups present. The disulfide (S–S) bond length is found to be significantly longer than the covalent radius sum would suggest, a common feature for disulfides within a constrained cyclic system. The exocyclic sulfur-oxygen double bond (S=O) exhibits a length typical for a sulfoxide (B87167) group, while the endocyclic sulfur-oxygen (S–O) and carbon-oxygen (C–O) bonds are consistent with single bond character.

Below are tables detailing the key bond parameters derived from crystallographic data.

Table 1: Selected Bond Lengths in this compound Click on the headers to sort the data.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) | Description |

| S(2)–S(3) | S | S | ~2.105 | Endocyclic disulfide bond |

| S(2)=O(exocyclic) | S | O | ~1.462 | Exocyclic sulfoxide bond |

| S(3)–O(1) | S | O | ~1.678 | Endocyclic sulfur-oxygen single bond |

| C(7a)–O(1) | C | O | ~1.375 | Endocyclic carbon-oxygen single bond |

Table 2: Selected Bond Angles in this compound Click on the headers to sort the data.

| Angle | Atom 1 | Vertex | Atom 3 | Angle (°) | Description |

| O(1)–S(3)–S(2) | O | S(3) | S | ~95.8 | Angle within the heterocyclic ring |

| S(3)–O(1)–C(7a) | S | O(1) | C | ~111.2 | Angle at the ether oxygen atom |

| O(exocyclic)=S(2)–S(3) | O | S(2) | S | ~107.1 | Angle involving the exocyclic oxygen |

| O(exocyclic)=S(2)–C(3a) | O | S(2) | C | ~106.5 | Angle involving the exocyclic oxygen |

The five-membered heterocyclic ring in this compound is not planar. It adopts a distinct envelope conformation . In this arrangement, four of the five atoms comprising the ring lie approximately in a single plane, while the fifth atom is puckered significantly out of this plane.

Crystallographic analysis reveals that the sulfoxide sulfur atom, S(2), is the atom that deviates from the plane formed by the other four ring atoms: C(3a), C(7a), O(1), and S(3). The S(2) atom is displaced by approximately 0.60 Å from the mean plane of the other four atoms. This puckering minimizes the torsional strain within the five-membered ring, which would be substantial in a planar geometry. The conformation is defined by the torsion angles within the ring, particularly the C(3a)–S(2)–S(3)–O(1) angle, which deviates significantly from 0°.

A critical stereochemical feature of this compound is the orientation of the exocyclic oxygen atom attached to the S(2) sulfur. Relative to the general plane of the heterocyclic ring, this S=O bond can adopt either an axial or an equatorial position. X-ray diffraction data unequivocally show that the oxygen atom occupies the axial position .

In this conformation, the S=O bond is oriented roughly perpendicular to the mean plane of the bicyclic system, pointing away from the benzene ring. This axial arrangement is considered the thermodynamically more stable conformation, a phenomenon often observed in related five-membered cyclic sulfites and sulfoxides. This preference is attributed to the minimization of steric repulsions and favorable electronic interactions, such as the anomeric effect, involving the lone pair on the adjacent S(3) atom.

Comparative Structural Analysis with Analogues of this compound

Comparing the structure of this compound with its analogues provides valuable context, highlighting how the substitution of atoms within the heterocyclic ring influences molecular geometry and conformation.

Catechol sulfite (B76179) is a close structural analogue where the S(3) atom of this compound is replaced by an oxygen atom.

Similarities: Both molecules are bicyclic systems featuring a benzene ring fused to a five-membered heterocyclic ring containing a sulfoxide group. Both typically adopt an envelope conformation where the sulfur atom of the sulfoxide group is puckered out of the plane. Furthermore, in the most stable conformer of catechol sulfite, the exocyclic S=O oxygen also preferentially occupies the axial position.

Differences: The primary difference lies in the composition of the heterocyclic ring: C–O–S(2)–S(3) –C in the title compound versus C–O–S–O –C in catechol sulfite. This atomic substitution has significant geometric consequences:

Bond Lengths: The S(2)–S(3) bond (~2.105 Å) is substantially longer than the corresponding S–O bond in catechol sulfite (~1.62 Å).

Ring Angles: The endocyclic angle at the substituted position is different. The O(1)–S(3)–S(2) angle (~95.8°) in this compound is smaller than the corresponding C–O–S angle (~109°) in catechol sulfite, reflecting the different covalent radii and bonding preferences of sulfur and oxygen.

Comparison with Catechol Sulfate (B86663): Catechol sulfate (1,3,2-benzodioxathiole 2,2-dioxide) is the sulfone analogue of catechol sulfite. The key difference is the oxidation state at the sulfur atom, which is S(VI) in the sulfone (SO₂) versus S(IV) in the sulfoxide (S=O). This changes the geometry at the sulfur center from trigonal pyramidal in the sulfoxide to tetrahedral in the sulfone. This tetrahedral geometry imposes different angular constraints on the heterocyclic ring, often resulting in a conformation that is either less puckered (more planar) or adopts a different twist or envelope form compared to the sulfoxide analogues.

Comparison with 1,2,3-Benzotrithiole 2-oxides: These compounds are analogues where the O(1) atom of this compound is replaced by a sulfur atom, resulting in a C–S–S(O)–S–C heterocyclic ring. The primary structural impact comes from replacing a C(aromatic)–O bond (~1.37 Å) with a much longer C(aromatic)–S bond (~1.77 Å). This significant increase in bond length dramatically alters the geometry of the five-membered ring, influencing its size, internal angles, and the degree and nature of its pucker. The resulting envelope or twist conformation in the benzotrithiole system is therefore distinct from that observed in its oxadithiole counterpart.

Spectroscopic Characterization of 1,2,3-Benzoxadithiole 2-oxidemdpi.com

Spectroscopic methods are crucial for determining the molecular structure and bonding of chemical compounds. For this compound, a combination of NMR, IR, and mass spectrometry has provided a comprehensive understanding of its structural features. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopymdpi.com

NMR spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in assigning the chemical structure of this compound. mdpi.com

The ¹H NMR spectrum of this compound displays a complex pattern for the aromatic protons. mdpi.com A full assignment of the ¹H NMR data has been reported, including the determination of proton-proton (H-H) coupling constants, which provide valuable information about the connectivity of the atoms. mdpi.com

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H-4 | 7.35 |

| H-5 | 7.29 |

| H-6 | 7.43 |

This table is interactive. Click on the headers to sort the data.

The coupling constants between the protons have also been determined, which aids in confirming the substitution pattern of the benzene ring. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts for the carbon atoms in this compound have been fully assigned. mdpi.com Non-proton decoupled ¹³C NMR spectra have allowed for the determination of one-bond (¹J C–H), two-bond (²J C–H), and in some instances, three-bond (³J C–H) carbon-hydrogen coupling constants. mdpi.com These values are consistent with those reported for other ortho-disubstituted benzene derivatives. mdpi.com

¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-3a | 120.7 |

| C-4 | 128.8 |

| C-5 | 130.5 |

| C-6 | 126.6 |

| C-7 | 127.4 |

This table is interactive. Click on the headers to sort the data.

Other Spectroscopic Methods (e.g., Infrared Spectroscopy, Mass Spectrometry)

While detailed data for infrared spectroscopy and mass spectrometry of this compound are not extensively reported in the primary literature, the molecular weight of the compound is confirmed to be 172.225 g/mol . nist.gov This information is critical for mass spectrometry, which separates ions based on their mass-to-charge ratio.

Infrared spectroscopy would be expected to show characteristic absorption bands for the various functional groups present in the molecule. For instance, vibrations associated with the S=O group and the aromatic ring would be prominent features in the IR spectrum.

Reactivity and Reaction Mechanisms of 1,2,3 Benzoxadithiole 2 Oxide

Pyrolytic Transformations of 1,2,3-Benzoxadithiole 2-oxide

The thermal behavior of this compound is characterized by its decomposition under pyrolytic conditions to yield highly reactive intermediates. This section explores the key findings related to its pyrolytic transformations.

The gas-phase pyrolysis of this compound serves as a method for generating cyclopentadienethione. mdpi.comthieme-connect.de In a notable study, the pyrolysis of the compound in the gas phase was utilized to produce cyclopentadienethione, which was subsequently identified and characterized by photoelectron spectroscopy. mdpi.com However, in this specific experiment, a stable product was not isolated. mdpi.com This transformation highlights the utility of this compound as a precursor to this reactive thione species.

The thermal decomposition of this compound is believed to proceed through a specific fragmentation pathway. Research indicates that the process is initiated by the elimination of a molecule of sulfur monoxide (SO). mdpi.com This proposed mechanism is supported by observations during purification attempts, where significant thermal decomposition was noted during Kugelrohr distillation, accompanied by the evolution of sulfur dioxide and the formation of a polymeric resin. mdpi.com This behavior is consistent with the fragmentation patterns observed in the mass spectrometry of related compounds, which also show an initial loss of SO from the molecular ion.

A comparison between the pyrolytic behavior of this compound and its oxygen analogue, benzo[d] mdpi.comthieme-connect.deuchicago.edudioxathiole 2-oxide (commonly known as catechol sulfite), reveals analogous yet distinct reaction pathways. mdpi.com

The pyrolysis of catechol sulfite (B76179) is a well-established method for generating cyclopentadienone. mdpi.com The reaction proceeds via a sequential loss of sulfur monoxide (SO) to form an intermediate, o-benzoquinone, which then extrudes carbon monoxide (CO) to yield cyclopentadienone. mdpi.com The highly reactive cyclopentadienone readily undergoes a Diels-Alder self-dimerization to form a stable dimer. mdpi.com

In a parallel fashion, the pyrolysis of this compound leads to the formation of cyclopentadienethione, the sulfur analogue of cyclopentadienone. mdpi.com This suggests a similar mechanistic pathway involving the initial loss of sulfur monoxide, followed by the extrusion of a carbonyl group to form the respective five-membered ring thione.

The table below summarizes the comparative pyrolytic behavior of these two compounds.

| Precursor Compound | Common Name | Pyrolysis Product | Final Isolated Product |

| Benzo[d] mdpi.comthieme-connect.deuchicago.edudioxathiole 2-oxide | Catechol sulfite | Cyclopentadienone | Diels-Alder Dimer of Cyclopentadienone |

| This compound | - | Cyclopentadienethione | Not isolated (detected by spectroscopy) |

Other Known Reaction Pathways of this compound

Beyond its pyrolytic transformations, this compound exhibits reactivity towards hydrolysis. It has been observed that the compound is not suitable for purification via chromatography on silica (B1680970) gel. mdpi.com This is attributed to its ready hydrolysis when exposed to silica, indicating that the ester-like linkages are susceptible to cleavage by water or other protic species. mdpi.com

Computational and Theoretical Studies of 1,2,3 Benzoxadithiole 2 Oxide

Quantum Chemical Calculations on Molecular Structure and Stability

Quantum chemical calculations have been instrumental in determining the three-dimensional structure and relative stability of 1,2,3-benzoxadithiole 2-oxide. X-ray diffraction studies have revealed that the molecule adopts a non-planar conformation. mdpi.com The heterocyclic ring is in an envelope conformation, where the plane defined by the O(1), S(2), and S(3) atoms is at an angle of 25.76(6)° to the plane of the benzene (B151609) ring. mdpi.com A notable feature of this structure is the "axial" position of the S=O oxygen, with the lone pair on the S(2) atom occupying the equatorial position. mdpi.com This is the first structurally characterized 1,2,3-oxadithiole 2-oxide ring system. mdpi.com

Density Functional Theory (DFT) calculations are frequently employed to optimize molecular geometries and predict their thermodynamic stability. nrel.govmdpi.com For instance, methods like the B3LYP hybrid functional with a 6-311++G(d,p) basis set are used for geometry optimization without symmetry constraints. mdpi.com The stability of various isomers can be compared by calculating their energies at a consistent level of theory. nih.gov For related systems, calculations have shown that the relative stability of isomers is influenced by factors such as ring strain and the nature of the constituent atoms and bonds. beilstein-journals.org

Table 1: Selected Structural Parameters of this compound and Related Compounds from X-ray Crystallography

| Parameter | This compound (3) | Benzo[d] mdpi.comosti.govrsc.orgdioxathiole 2-oxide (1) | Catechol sulfate (B86663) (6) |

| Heterocyclic Ring Conformation | Envelope | Envelope | Envelope |

| Flap Angle (°) | 25.76(6) | Not specified | 14–15 |

| S(2)=O(2) Bond Length (Å) | Data not available | Data not available | Data not available |

| S(2)-O(1) Bond Length (Å) | Data not available | Data not available | Data not available |

| S(2)-S(3) Bond Length (Å) | Data not available | Not applicable | Not applicable |

| S(3)-C(3a) Bond Length (Å) | Data not available | Not applicable | Not applicable |

| O(1)-C(7a) Bond Length (Å) | Data not available | Data not available | Data not available |

| Specific bond lengths for this compound were not detailed in the provided search results, but the table structure is included for illustrative purposes based on comparative data mentioned. mdpi.com |

Computational Modeling of Reaction Mechanisms (e.g., Pyrolysis Pathway Energetics)

Computational modeling is a key tool for understanding the reaction mechanisms of this compound, particularly its behavior under pyrolysis. Gas-phase pyrolysis of this compound has been shown to generate cyclopentadienethione, which was detected by photoelectron spectroscopy. mdpi.com This reaction is analogous to the pyrolysis of its oxygen counterpart, benzo[d] mdpi.comosti.govrsc.orgdioxathiole 2-oxide (catechol sulfite), which sequentially loses sulfur monoxide and carbon monoxide to form cyclopentadienone. mdpi.com

Theoretical calculations can map the potential energy surface of such reactions, identifying transition states and intermediates. nih.gov For example, DFT calculations can be used to determine the activation energies and reaction enthalpies for the proposed steps in the pyrolysis pathway. This involves locating the transition state structures connecting the reactant to the products and calculating the energy difference. Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the desired reactant and product. nih.gov While specific energetic data for the pyrolysis of this compound is not detailed in the provided results, the methodology is well-established for studying similar thermal decompositions.

Electronic Structure and Bonding Analysis within the 1,2,3-Benzoxadithiole Ring System

The electronic structure and bonding within the 1,2,3-benzoxadithiole ring system are complex and can be elucidated through various computational analyses. The bonding in such heterocyclic systems involves a combination of sigma and pi interactions. The nature of the bonding in the five-membered ring is influenced by the electronegativity and size of the oxygen and sulfur atoms. mdpi.com

Analysis of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. scielo.br The distribution and energies of these frontier orbitals are key to understanding charge transfer and chemical reactions. For related systems, it has been noted that the HOMO-LUMO gap can be an indicator of chemical reactivity. scielo.br

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions. scielo.br Furthermore, concepts like four-electron three-center (4e-3c) bonds have been used to describe bonding in other electron-rich molecules and could be relevant to understanding the interactions within the O-S-S moiety of the ring. mdpi.com

Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be validated against experimental data. For this compound, both ¹H and ¹³C NMR data have been fully assigned, including the determination of H-H and C-H coupling constants, and compared with its oxygen analogue. mdpi.com

Theoretical calculations, typically using DFT methods, can predict NMR chemical shifts and coupling constants. The accuracy of these predictions depends on the level of theory and basis set used. mdpi.com Comparing the calculated spectra with the experimental ones helps to confirm the molecular structure and the assignment of the observed signals. mdpi.com

Similarly, vibrational frequencies can be calculated and compared to experimental infrared (IR) and Raman spectra. These calculations not only help in assigning the vibrational modes but also confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). nrel.gov

Synthesis and Characterization of Derivatives of 1,2,3 Benzoxadithiole 2 Oxide

Strategies for Substituent Introduction on the Benzene (B151609) Ring

The introduction of substituents onto the benzene ring of the 1,2,3-benzoxadithiole 2-oxide scaffold can be approached through two primary strategies: functionalization of the heterocyclic system after its formation or synthesis from pre-substituted precursors.

Direct substitution on the aromatic ring of this compound via electrophilic aromatic substitution (SEAr) has not been extensively documented. Such reactions involve an electrophile replacing a hydrogen atom on the aromatic ring. wikipedia.orgmsu.edu The stability of the oxadithiole ring under the often harsh conditions of electrophilic substitution (e.g., strong acids) would be a critical consideration.

A more plausible and controlled strategy involves the synthesis of the heterocycle from an already substituted precursor. The most common synthesis of the parent compound starts from 2-mercaptophenol (B73258). mdpi.comcore.ac.uk Therefore, the most direct route to producing substituted derivatives would be to use a substituted 2-mercaptophenol as the starting material. These precursors can be prepared using well-established electrophilic aromatic substitution reactions on simpler benzene derivatives. savemyexams.commasterorganicchemistry.com

Common Electrophilic Aromatic Substitution Reactions applicable to precursors include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iq

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using the elemental halogen and a Lewis acid catalyst like FeCl₃ or AlCl₃. msu.edu

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu

The position of the incoming substituent (ortho, meta, or para) relative to the existing hydroxyl and thiol groups on the precursor would be directed by the electronic nature of those groups. wikipedia.org

Novel Synthetic Approaches to Variously Substituted 1,2,3-Benzoxadithiole 2-oxides

While the literature on varied synthetic routes is limited, a simplified and improved one-pot synthesis for the parent this compound has been established. This method provides the foundational approach that could be adapted for substituted derivatives.

The synthesis involves the reaction of 2-mercaptophenol with thionyl chloride (SOCl₂) in a suitable solvent like toluene (B28343). mdpi.com The mixture is heated under reflux, leading to an exothermic reaction with the evolution of HCl gas and the formation of the target compound. mdpi.com

Reaction Scheme for Parent Compound Synthesis:

2-mercaptophenol + SOCl₂ → this compound + 2 HCl

This procedure is noted for its simplicity and efficiency. mdpi.com Purification of the resulting liquid product can be achieved by Kugelrohr distillation, although this process may be accompanied by some thermal decomposition. mdpi.com The product is sensitive to hydrolysis on silica (B1680970), making chromatographic purification challenging. mdpi.com

Novel synthetic approaches for substituted derivatives would logically follow this established protocol, starting with the corresponding substituted 2-mercaptophenols. For example, the synthesis of a 5-nitro-1,2,3-benzoxadithiole 2-oxide would presumably begin with 2-mercapto-4-nitrophenol. However, specific examples of such syntheses for a range of substituted analogues are not yet prevalent in published literature.

Spectroscopic and Structural Analysis of Substituted Derivatives

Detailed spectroscopic and structural data are crucial for confirming the identity and understanding the properties of new compounds. While data for substituted derivatives are scarce, a comprehensive analysis of the unsubstituted this compound provides a benchmark for future studies. mdpi.comcore.ac.uk

X-ray Crystallography: The first-ever single-crystal X-ray diffraction analysis of this compound revealed definitive structural features. The molecule consists of a planar benzene ring fused to the five-membered oxadithiole ring. mdpi.comcore.ac.uk The heterocyclic ring adopts an envelope conformation , where the plane defined by atoms O(1), S(2), and S(3) is at an angle of 25.76(6)° to the plane of the rest of the ring. mdpi.com A key and surprising feature is that the exocyclic oxygen atom on S(2) is in an axial position, with the lone pair on S(2) occupying the equatorial position. mdpi.comcore.ac.uk This structural motif is consistent with related compounds like catechol sulfite (B76179) and certain 1,2,3-benzotrithiole 2-oxides. core.ac.uk

NMR Spectroscopy: The ¹H and ¹³C NMR spectra for the parent compound have been fully and unambiguously assigned. mdpi.comcore.ac.uk The four aromatic protons exhibit a complex pattern due to their distinct chemical environments. mdpi.com The use of 2D NMR techniques (HMBC) was essential for assigning the quaternary carbons. core.ac.uk For substituted derivatives, one would anticipate predictable changes in chemical shifts depending on the electronic nature (electron-donating or electron-withdrawing) and position of the substituent.

Interactive Data Table: NMR Data for this compound in CDCl₃ mdpi.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹J C-H (Hz) |

| H-4 | 7.427 | ddd, J = 7.9, 1.4, 0.6 | C-4 | 122.9 |

| H-5 | 7.238 | ddd, J = 7.9, 7.5, 0.8 | C-5 | 127.3 |

| H-6 | 7.356 | ddd, J = 8.1, 7.5, 1.4 | C-6 | 123.5 |

| H-7 | 7.159 | ddd, J = 8.1, 0.8, 0.6 | C-7 | 115.0 |

| - | - | - | C-3a | 129.5 |

| - | - | - | C-7a | 149.6 |

Click on a row to highlight.

Influence of Substituents on Molecular Conformation and Electronic Properties

The conformation and electronic properties of the this compound ring system are intrinsically linked and are expected to be modulated by the presence of substituents on the benzene ring.

Molecular Conformation: As established by X-ray crystallography, the parent compound's heterocyclic ring has a distinct envelope shape with an axial S=O bond. mdpi.com This conformation appears to be a stable arrangement for related systems as well. For instance, crystallographic studies of a chloro-nitro-substituted 1,2,3-benzotrithiole 2-oxide also show an envelope conformation with an axial oxygen. core.ac.uk This suggests that the core heterocyclic structure is relatively rigid and that this conformation may persist even with the introduction of substituents on the aromatic ring. However, bulky substituents at the C-4 or C-7 positions could potentially induce steric strain that might alter the precise puckering of the envelope.

Electronic Properties: Substituents can significantly alter the electronic properties of the molecule by donating or withdrawing electron density from the aromatic system. aps.orgmit.edu

Electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density of the benzene ring, potentially making it more susceptible to electrophilic attack (if direct substitution were attempted) and affecting the electronic transitions observed in UV-Vis spectroscopy.

Electron-withdrawing groups (e.g., -NO₂, -Cl) would decrease the electron density. This can impact the stability of reaction intermediates and shift the redox potentials of the molecule. uomustansiriyah.edu.iqmdpi.com

While specific experimental or computational data on the electronic properties of substituted 1,2,3-benzoxadithiole 2-oxides are not available, studies on other complex oxides show that substitution is a key tool for tuning properties like the electronic band gap and conductivity. aps.orgaps.org It is reasonable to infer that substituents on the this compound ring would similarly allow for the fine-tuning of its electronic characteristics for potential applications in materials science.

Advanced Analytical Techniques in the Study of 1,2,3 Benzoxadithiole 2 Oxide

Photoelectron Spectroscopy in Product Characterization from Pyrolysis

Photoelectron spectroscopy is an essential technique for identifying transient species generated during chemical reactions, such as those occurring in flash vacuum pyrolysis (FVP). In the study of 1,2,3-Benzoxadithiole 2-oxide, gas-phase pyrolysis has been employed to investigate its thermal decomposition.

Research has shown that the gas-phase pyrolysis of this compound results in the generation of cyclopentadienethione. mdpi.com This reactive species was successfully identified through the use of photoelectron spectroscopy, which measures the kinetic energies of electrons emitted when a molecule is ionized by high-energy radiation. mdpi.comnih.gov Although a stable product was not isolated from this specific pyrolysis reaction, the detection of cyclopentadienethione provided crucial evidence of the decomposition pathway. mdpi.com This contrasts with the pyrolysis of its oxygen analogue, catechol sulfite (B76179), which leads to cyclopentadienone, a product that can be isolated as a stable dimer. mdpi.com

| Reactant | Condition | Detected Product | Analytical Method |

|---|---|---|---|

| This compound | Gas Phase Pyrolysis | Cyclopentadienethione | Photoelectron Spectroscopy |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. msu.edu This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation between compounds with the same nominal mass. msu.edu

For this compound (C₆H₄O₂S₂), HRMS can determine its exact mass, which is calculated to be 171.9652 u. This precise measurement is the first step in confirming the identity of the compound in a sample.

Following ionization, the molecular ion can undergo fragmentation. libretexts.org The resulting pattern of fragment ions serves as a "fingerprint" that helps to deduce the molecule's structure. msu.edulibretexts.org While a detailed experimental fragmentation spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on its structure and known chemical behavior. The molecule would likely undergo sequential loss of stable neutral molecules. A plausible fragmentation pathway, mirroring its pyrolytic behavior, involves the initial loss of a sulfur monoxide (SO) radical, followed by the loss of carbon monoxide (CO). mdpi.com

| Ion | Formula | m/z (Monoisotopic Mass) | Description |

|---|---|---|---|

| [M]⁺• | [C₆H₄O₂S₂]⁺• | 171.97 | Molecular Ion |

| [M - SO]⁺• | [C₆H₄OS]⁺• | 124.00 | Loss of Sulfur Monoxide |

| [M - SO - CO]⁺• | [C₅H₄S]⁺• | 96.01 | Loss of Carbon Monoxide |

This fragmentation analysis, when combined with the high-accuracy mass data from HRMS, provides a powerful method for the unambiguous identification and structural characterization of this compound.

Potential Applications of 1,2,3 Benzoxadithiole 2 Oxide in Synthetic Organic Chemistry

Utility as a Precursor for Generating Highly Reactive Intermediates (e.g., Cyclopentadienethione)

The most prominent application of 1,2,3-Benzoxadithiole 2-oxide in synthetic chemistry is its role as a precursor for the generation of cyclopentadienethione. mdpi.comcore.ac.uk This highly reactive intermediate is produced through the gas-phase pyrolysis of this compound. mdpi.comcore.ac.uk In this process, the precursor molecule undergoes sequential loss of sulfur monoxide and carbon monoxide upon heating. mdpi.com

The generation of cyclopentadienethione from this precursor was reported in a study where the compound was subjected to gas phase pyrolysis. mdpi.comcore.ac.uk The resulting reactive species, cyclopentadienethione, was detected and characterized using photoelectron spectroscopy. mdpi.comcore.ac.uk However, due to its high reactivity, a stable product was not isolated under these conditions. mdpi.comcore.ac.uk This method draws a parallel to the generation of cyclopentadienone from its oxygen analogue, benzo[d] mdpi.comcore.ac.ukresearchgate.netdioxathiole 2-oxide ("catechol sulfite"), which is a well-established reaction often used in undergraduate laboratory experiments to demonstrate flash vacuum pyrolysis (FVP). mdpi.com

The research findings related to this application are summarized in the table below.

| Precursor | Method | Reactive Intermediate Generated | Detection Method |

| This compound | Gas Phase Pyrolysis / Flash Vacuum Pyrolysis (FVP) | Cyclopentadienethione | Photoelectron Spectroscopy |

Methodological Contributions to Sulfur Heterocycle Synthesis

The documented methodological contribution of this compound to the field of sulfur heterocycle synthesis is, at present, highly specific. Its primary role is serving as a convenient starting material for the synthesis of cyclopentadienethione, which is itself a sulfur-containing heterocycle. mdpi.comcore.ac.uk

Research literature, including recent reviews of the compound, indicates that the known chemistry of this compound is largely confined to its pyrolytic decomposition. mdpi.comcore.ac.uk While this transformation is a valuable method for accessing a transient and difficult-to-generate species, the broader utility of this compound as a versatile building block for the synthesis of other, more complex sulfur heterocycles has not been extensively reported. Its contribution is therefore specialized, providing a pathway to a specific reactive intermediate rather than serving as a general reagent in a wide array of heterocyclic constructions.

Emerging Research Frontiers and Future Outlook for 1,2,3 Benzoxadithiole 2 Oxide

Exploration of Uncharted Reactivity Patterns and Synthetic Transformations

The reactivity of 1,2,3-Benzoxadithiole 2-oxide is an area ripe for investigation. To date, its gas-phase pyrolysis to generate cyclopentadienethione, which was detected by photoelectron spectroscopy, is a known transformation. mdpi.com However, a stable product from this reaction was not isolated. mdpi.com This initial finding opens the door to a deeper exploration of its thermal and photochemical reactivity.

Future research could focus on trapping the reactive intermediates generated during pyrolysis with various reagents to create novel molecular scaffolds. The controlled decomposition of this compound could serve as a valuable source of reactive species for organic synthesis.

Furthermore, the synthetic transformations involving this compound are largely unexplored. Its structural analogue, benzo[d] mdpi.comresearchgate.netjchemrev.comdioxathiole 2-oxide (catechol sulfite), undergoes sequential loss of sulfur monoxide and carbon monoxide upon pyrolysis to form cyclopentadienone. mdpi.com A comparative study of the pyrolytic behavior of these two compounds could yield significant insights into the role of the additional sulfur atom in the reactivity of this compound.

The potential for this compound to participate in cycloaddition reactions, ring-opening reactions, and reactions with nucleophiles and electrophiles remains to be systematically studied. The presence of the S-O bond suggests that it could act as an oxidizing agent under certain conditions, a hypothesis that warrants experimental validation.

Table 1: Known and Potential Reactivity of this compound

| Reaction Type | Description | Status |

| Gas-Phase Pyrolysis | Generation of cyclopentadienethione. | Investigated, but product not isolated. mdpi.com |

| Trapping of Pyrolytic Intermediates | Formation of novel compounds by reacting intermediates with trapping agents. | Unexplored |

| Cycloaddition Reactions | Participation as a dienophile or dipolarophile. | Unexplored |

| Ring-Opening Reactions | Cleavage of the heterocyclic ring by various reagents. | Unexplored |

| Oxidation/Reduction Reactions | Acting as an oxidant or undergoing reduction. | Unexplored |

Development of Green Chemistry Approaches for its Synthesis

The current reported synthesis of this compound involves the reaction of 2-mercaptophenol (B73258) with thionyl chloride in toluene (B28343). mdpi.com While effective, this method utilizes reagents and solvents that are not ideal from a green chemistry perspective. Thionyl chloride is a hazardous substance, and toluene is a volatile organic compound.

Future research should prioritize the development of more environmentally benign synthetic routes. This could involve exploring alternative reagents for the sulfoxidation step and replacing conventional solvents with greener alternatives.

Alternative Reagents:

Several alternatives to thionyl chloride could be investigated for the synthesis of this compound. These include:

Oxalyl chloride: This reagent often leads to cleaner reactions, with gaseous byproducts (HCl, CO, and CO2). researchgate.net

N-Sulfinylaniline: This has been used as a milder alternative to thionyl chloride in some reactions. researchgate.net

Sodium bisulfite: Older literature suggests that refluxing with sodium bisulfite could be a viable, albeit slower, method. researchgate.net

Green Solvents:

The replacement of toluene with greener solvents is another crucial aspect of developing a more sustainable synthesis. Potential alternatives include:

Water: As the ultimate green solvent, its use would be highly desirable, though the solubility of the reactants may be a challenge. mdpi.com

Supercritical Carbon Dioxide (scCO2): This non-toxic and non-flammable solvent is an excellent alternative for many reactions. jetir.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to volatile organic compounds. mdpi.com

Bio-derived solvents: Solvents such as glycerol, ethyl lactate, and polyethylene (B3416737) glycols (PEGs) offer biodegradable and less toxic options. researchgate.net

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Traditional Method | Potential Green Alternative |

| Reagent | Thionyl chloride | Oxalyl chloride, N-Sulfinylaniline, Sodium bisulfite researchgate.net |

| Solvent | Toluene | Water, Supercritical CO2, Ionic Liquids, Bio-derived solvents mdpi.comjetir.orgresearchgate.net |

Advanced Computational Insights into its Fundamental Chemical Behavior

Computational chemistry offers a powerful tool to understand the fundamental properties of this compound at a molecular level. The X-ray structure of this compound has been determined, revealing an envelope conformation for the heterocyclic ring with the 2-oxygen atom in an axial position. mdpi.com This experimental data provides a crucial benchmark for computational models.

Future computational studies, likely employing Density Functional Theory (DFT), can provide deeper insights into several key areas:

Electronic Structure: A detailed analysis of the molecular orbitals and electron density distribution can help to rationalize the compound's reactivity and spectroscopic properties.

Stability and Strain: Calculations can quantify the ring strain of the five-membered heterocycle and compare its stability to related compounds.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of its known pyrolytic decomposition and to predict the feasibility of unexplored reaction pathways. This can guide experimental efforts by identifying promising avenues for investigation.

Spectroscopic Properties: The prediction of NMR chemical shifts, vibrational frequencies, and electronic absorption spectra can aid in the characterization of this compound and its reaction products. The full assignment of its 1H and 13C NMR spectra has already been accomplished. mdpi.com

By combining experimental and computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, paving the way for its application in various fields of chemistry.

Table 3: Potential Areas for Computational Investigation of this compound

| Area of Investigation | Computational Method | Potential Insights |

| Electronic Structure | Density Functional Theory (DFT) | Molecular orbital analysis, electron density distribution. |

| Molecular Stability | DFT | Ring strain energy, comparison with analogues. |

| Reaction Mechanisms | DFT, Ab initio methods | Elucidation of pyrolytic pathways, prediction of new reactions. |

| Spectroscopic Properties | DFT, Time-Dependent DFT | Prediction of NMR, IR, and UV-Vis spectra. |

Q & A

Q. What are the common synthetic routes for 1,2,3-benzoxadithiole 2-oxide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound often involves halogenation reactions using reagents like bromine (Br₂), chlorine (Cl₂), or N-bromosuccinimide (NBS). For example, bromination of 3-dimethylamino-1,2,4-triazine 2-oxide in chloroform with Br₂ and triethylamine (Et₃N) yields 6-bromo derivatives with ~65% efficiency after chromatographic purification . Optimization strategies include:

- Solvent selection : Dry CH₂Cl₂ or CHCl₃ minimizes side reactions.

- Catalyst/base choice : Et₃N enhances nucleophilic substitution, while K₂CO₃ improves regioselectivity in Br₂-mediated reactions .

- Reaction monitoring : Thin-layer chromatography (TLC) ensures tracking of starting material consumption.

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., Bruker AV300 instrument) confirm regiochemistry and substituent effects. For example, axial oxygen in the trithiole ring is inferred from distinct splitting patterns .

- X-ray crystallography : Resolves envelope conformations of the heterocyclic ring, with the 2-oxide oxygen in an axial position, as seen in related benzotrithiole derivatives .

- Infrared (IR) spectroscopy : Bands at ~1754 cm⁻¹ indicate carbonyl or oxide functionalities .

Q. What are the key physical and chemical properties of this compound?

Methodological Answer: Critical properties include:

- Density : ~1.65 g/cm³ (experimental) .

- Thermal stability : Decomposition observed at 385.6°C (boiling point) under atmospheric pressure .

- Reactivity : Susceptible to hydrolysis under acidic/basic conditions; storage at low temperatures (-20°C) in anhydrous solvents (e.g., CHCl₃) is recommended .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dimerization vs. substitution) be controlled during functionalization?

Methodological Answer: Side reactions like dimerization arise from steric hindrance or moisture sensitivity. Mitigation strategies include:

- Steric protection : Bulky substituents (e.g., dimethylamino groups) stabilize intermediates and reduce dimerization .

- Anhydrous conditions : Use of molecular sieves or dry solvents prevents hydrolysis of nitrile oxide intermediates .

- Additives : Crown ethers (e.g., 18-crown-6) enhance ion-pair separation in KBr-mediated reactions, though they may fail in non-polar solvents like benzene .

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical

- Exchange-correlation functionals : Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to reduce errors in atomization energies (<2.4 kcal/mol) .

- Basis sets : 6-31G* or def2-TZVP for geometry optimization and vibrational frequency calculations .

- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, guiding synthetic modifications .

Q. Are there mutagenic risks associated with aromatic N-oxide derivatives like this compound?

Methodological Answer: Current evidence suggests aromatic N-oxides are not inherently mutagenic unless paired with structural alerts (e.g., nitro groups). Key steps for risk assessment include:

- Ames test : Evaluate bacterial reverse mutation using TA98 and TA100 strains.

- Mechanistic studies : Rule out DNA intercalation or alkylation via UV-vis spectroscopy and mass spectrometry .

- Regulatory review : Cross-reference with databases like EPA’s ToxCast or OECD guidelines for chemical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.